6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine
Brand Name: Vulcanchem
CAS No.: 139758-69-3
VCID: VC0237107
InChI: InChI=1S/C9H10IN5O/c10-2-1-3-16-6-15-5-14-7-8(11)12-4-13-9(7)15/h1-2,4-5H,3,6H2,(H2,11,12,13)/b2-1-
SMILES: C1=NC(=C2C(=N1)N(C=N2)COCC=CI)N
Molecular Formula: C9H10IN5O
Molecular Weight: 331.11 g/mol

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine

CAS No.: 139758-69-3

Main Products

VCID: VC0237107

Molecular Formula: C9H10IN5O

Molecular Weight: 331.11 g/mol

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine - 139758-69-3

CAS No. 139758-69-3
Product Name 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine
Molecular Formula C9H10IN5O
Molecular Weight 331.11 g/mol
IUPAC Name 9-[[(Z)-3-iodoprop-2-enoxy]methyl]purin-6-amine
Standard InChI InChI=1S/C9H10IN5O/c10-2-1-3-16-6-15-5-14-7-8(11)12-4-13-9(7)15/h1-2,4-5H,3,6H2,(H2,11,12,13)/b2-1-
Standard InChIKey MASBGTDCOLNPIY-UPHRSURJSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)COC/C=C\I)N
SMILES C1=NC(=C2C(=N1)N(C=N2)COCC=CI)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)COCC=CI)N
Synonyms 6-amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine
6-amino-9-(((-3-iodo-2-propenyl)oxy)methyl)purine
9-(((-3-iodo-2-propenyl)oxy)methyl)adenine
9-IPOMA
PubChem Compound 6438735
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator